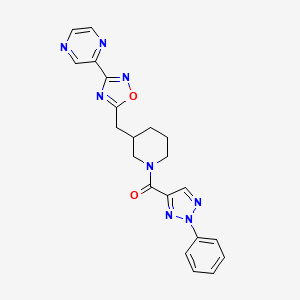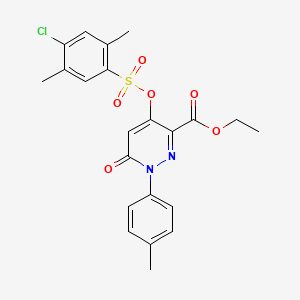![molecular formula C20H18N6O4S B2488074 N-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1795213-43-2](/img/structure/B2488074.png)
N-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthetic strategies for related compounds involve intricate chemical transformations. For example, derivatives of dihydropyrazolo[1,5-a]pyrimidin-7-ones were synthesized via ring transformation processes, highlighting the complex synthesis routes that might be similar to the target compound (Kurasawa et al., 1989). Moreover, the synthesis of hexahydro-2H-pyrano[3,2-c]quinoline analogues from dibenzo[b,d]furan and 9-methyl-9H-carbazole via Povarov reaction emphasizes the versatility of synthetic approaches in this area (Kantevari et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in this chemical class has been detailed through comprehensive NMR spectroscopic investigations, providing insights into the tetracyclic ring systems and their conformational dynamics (Eller et al., 2007).
Chemical Reactions and Properties
Chemical properties and reactions, including ring-opening versus annulations, showcase the compound's reactivity and the potential for generating novel scaffolds. The reaction mechanisms depend significantly on the nature of substituents attached to the core structure, offering a pathway to diverse derivatives (Poomathi et al., 2015).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and phase behavior, can be inferred from synthetic and structural analyses. However, specific details on the physical properties of N-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide are not directly available in the literature reviewed.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, can be gleaned from the synthesis and reaction mechanisms of similar compounds. For example, the use of nano titania-supported sulfonic acid for synthesizing derivatives indicates a trend towards environmentally friendly catalysts and efficient synthesis routes (Amoozadeh et al., 2018).
Scientific Research Applications
Potential Pharmacological Applications
Neuroprotective Agent Studies : A study on the pharmacokinetics of NBQX, a compound with a sulfonamide group and potential relevance due to its neuroprotective properties, was conducted in healthy male volunteers. This study explored the tolerability and pharmacokinetic profiles of NBQX, suggesting potential applications in neurological conditions due to its action as a glutamate antagonist (Ingwersen et al., 1994).
Cancer Research : The clinical pharmacokinetics and pharmacodynamics of a nonclassical antifolate thymidylate synthase inhibitor, designed to bypass resistance mechanisms affecting classical antifolates, demonstrate the compound's potential for cancer treatment. The study provides a foundation for understanding how similar compounds could be designed and administered to target cancer cells more effectively (Rafi et al., 1995).
Environmental and Occupational Health Research
- Exposure to Hazardous Compounds : Research on firefighters from Northern California revealed elevated levels of polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs and PBDD/Fs), as well as other persistent organic pollutants. This study emphasizes the importance of monitoring exposure to hazardous compounds in occupational settings, potentially relevant to understanding how similar chemical structures might interact with the environment and human health (Shaw et al., 2013).
properties
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O4S/c1-26-12-14(11-21-26)31(27,28)25-20-19(23-15-4-2-3-5-16(15)24-20)22-13-6-7-17-18(10-13)30-9-8-29-17/h2-7,10-12H,8-9H2,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDOUKVTLNUGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2487992.png)
![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2487994.png)




![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2488004.png)



![1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2488011.png)
